molecular formula C11H20N2O B14352867 2,6-Bis(ethylamino)hepta-2,5-dien-4-one CAS No. 91211-46-0

2,6-Bis(ethylamino)hepta-2,5-dien-4-one

Katalognummer: B14352867
CAS-Nummer: 91211-46-0
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: KVVBDWIVIRSYLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(ethylamino)hepta-2,5-dien-4-one is an organic compound with the molecular formula C11H20N2O It is characterized by the presence of two ethylamino groups attached to a hepta-2,5-dien-4-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(ethylamino)hepta-2,5-dien-4-one typically involves the reaction of ethylamine with a suitable precursor, such as a heptadienone derivative. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(ethylamino)hepta-2,5-dien-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2,6-Bis(ethylamino)hepta-2,5-dien-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,6-Bis(ethylamino)hepta-2,5-dien-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Bis(ethylamino)hepta-2,5-dien-4-one is unique due to the presence of ethylamino groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

91211-46-0

Molekularformel

C11H20N2O

Molekulargewicht

196.29 g/mol

IUPAC-Name

2,6-bis(ethylamino)hepta-2,5-dien-4-one

InChI

InChI=1S/C11H20N2O/c1-5-12-9(3)7-11(14)8-10(4)13-6-2/h7-8,12-13H,5-6H2,1-4H3

InChI-Schlüssel

KVVBDWIVIRSYLU-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=CC(=O)C=C(C)NCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.